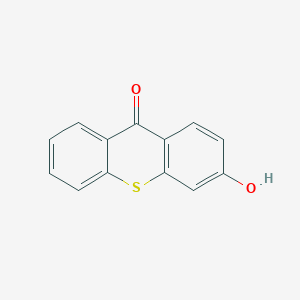![molecular formula C12H19NO4 B11762005 (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762005.png)
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptan-1-carbonsäure ist eine bicyclische Verbindung, die eine einzigartige Azabicyclo-Struktur aufweist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-1-carbonsäure umfasst in der Regel die folgenden Schritte:
Bildung der bicyclischen Struktur: Dies kann durch eine Diels-Alder-Reaktion erreicht werden, bei der ein Dien und ein Dienophil miteinander reagieren, um das bicyclische System zu bilden.
Einführung der Azabicyclo-Gruppe: Dieser Schritt beinhaltet die Einarbeitung des Stickstoffatoms in das bicyclische System, häufig durch eine nucleophile Substitutionsreaktion.
Schutz der Aminogruppe: Die tert-Butoxycarbonyl (Boc)-Gruppe wird eingeführt, um die Aminogruppe während nachfolgender Reaktionen zu schützen. Dies geschieht typischerweise unter Verwendung von Boc-Anhydrid in Gegenwart einer Base wie Triethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierter Synthese kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-1-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um Schutzgruppen zu entfernen oder bestimmte funktionelle Gruppen innerhalb des Moleküls zu reduzieren.
Substitution: Nucleophile Substitutionsreaktionen sind üblich, insbesondere unter Beteiligung des Stickstoffatoms in der Azabicyclo-Struktur.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet, oft in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während Reduktion Amine oder Alkohole ergeben kann.
Wissenschaftliche Forschungsanwendungen
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-1-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann bei der Untersuchung von Enzymmmechanismen und Protein-Ligand-Wechselwirkungen verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Polymeren und anderen fortschrittlichen Materialien verwendet werden.
Wirkmechanismus
Der Wirkungsmechanismus von (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-1-carbonsäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Azabicyclo-Struktur ermöglicht es ihr, in die aktiven Zentren von Enzymen oder in die Bindungstaschen von Rezeptoren zu passen, wo sie ihre Wirkung durch Hemmung oder Aktivierung dieser Zielstrukturen ausüben kann. Die Boc-Gruppe kann unter sauren Bedingungen entfernt werden, um das freie Amin freizulegen, das dann an weiteren biochemischen Wechselwirkungen teilnehmen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1S,4R)-2-Azabicyclo[2.2.1]heptan-1-carbonsäure: Fehlt die Boc-Schutzgruppe, wodurch sie reaktiver ist.
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan: Fehlt die Carbonsäuregruppe, wodurch sich ihre Reaktivität und Löslichkeit ändern.
Einzigartigkeit
Das Vorhandensein sowohl der Boc-Schutzgruppe als auch der Carbonsäuregruppe in (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptan-1-carbonsäure macht sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese. Ihre einzigartige Struktur ermöglicht selektive Reaktionen und Modifikationen, wodurch sie in verschiedenen Forschungs- und industriellen Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1 |
InChI-Schlüssel |
DPGUEWVPLHCLQO-PELKAZGASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


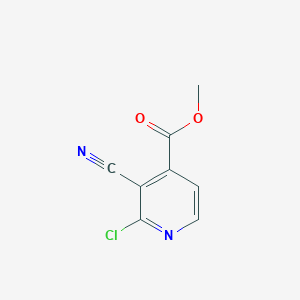
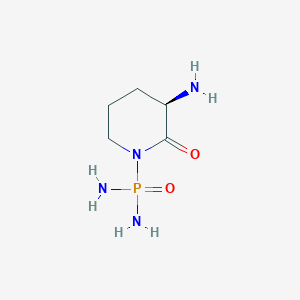

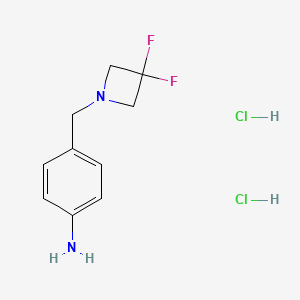
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
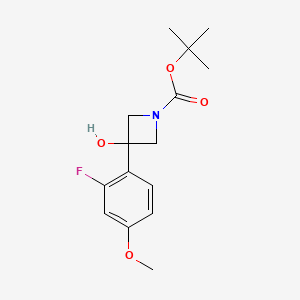
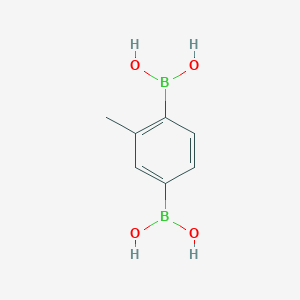
![N-[(Z)-butylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11761964.png)
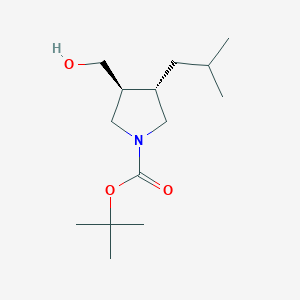
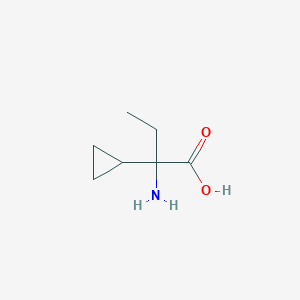
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)

![4',4''',4''''',4'''''''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[[1,1'-biphenyl]-4-carboxylic acid]](/img/structure/B11761979.png)
